molecular formula C7H5BrN2S B12974186 4-Bromo-7-methylthieno[3,2-d]pyrimidine

4-Bromo-7-methylthieno[3,2-d]pyrimidine

Cat. No.: B12974186
M. Wt: 229.10 g/mol
InChI Key: ZEKZDSQGCSWZHI-UHFFFAOYSA-N
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Description

4-Bromo-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties. Thienopyrimidines are known for their diverse pharmacological activities, making them valuable in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene derivatives with bromoacetyl bromide, followed by cyclization with formamidine acetate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

4-Bromo-7-methylthieno[3,2-d]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-7-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes and proteins involved in cellular signaling, leading to the modulation of various biological processes. For example, it may inhibit protein kinases, which play a crucial role in cell growth and differentiation . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins enhances its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-7-methylthieno[3,2-d]pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific proteins and enzymes . This uniqueness makes it a valuable compound for developing new therapeutic agents and studying biological processes.

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

4-bromo-7-methylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C7H5BrN2S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3

InChI Key

ZEKZDSQGCSWZHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1N=CN=C2Br

Origin of Product

United States

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